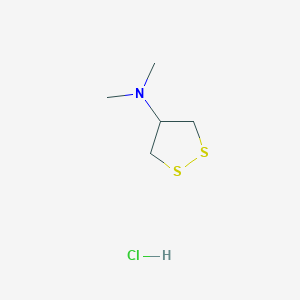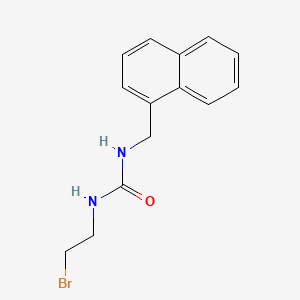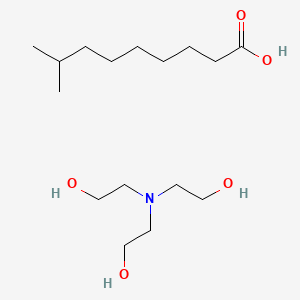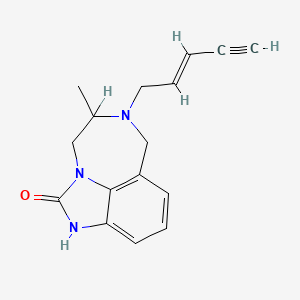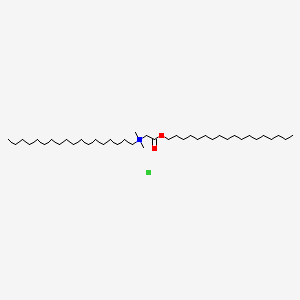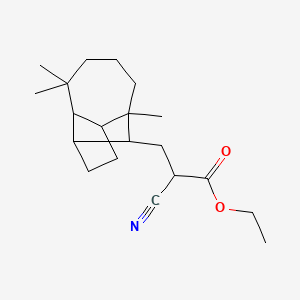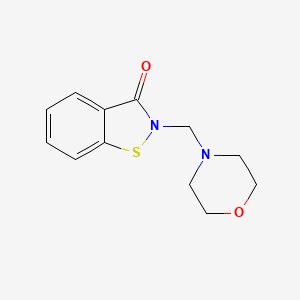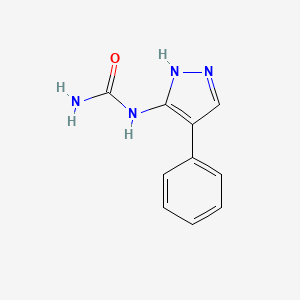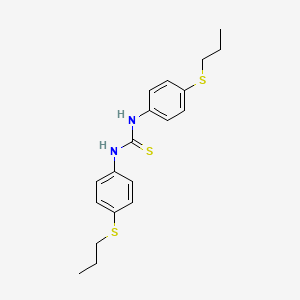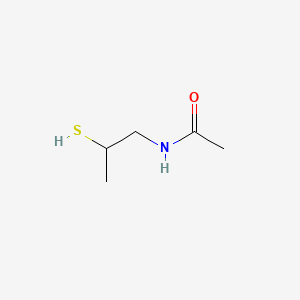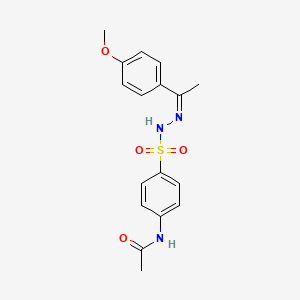
Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate is a complex organic compound with a wide range of applications in various fields. It is known for its unique chemical structure, which includes a sulphonate group, a long-chain fatty acid, and a hydroxyethyl group. This compound is often used in industrial and research settings due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate typically involves the reaction of a long-chain fatty acid with an amino alcohol, followed by sulphonation. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acid or base catalysts to speed up the reaction.
Solvents: Organic solvents to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:
Raw Materials: High-purity fatty acids and amino alcohols.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Multi-step purification processes, including distillation and crystallization, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the fatty acid chain can be reduced to form alcohols.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted sulphonates.
Scientific Research Applications
Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate has numerous applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to:
Disrupt Membranes: Integrate into lipid bilayers, altering membrane fluidity and permeability.
Protein Binding: Interact with proteins, potentially affecting their structure and function.
Pathways: Influence various cellular pathways related to membrane dynamics and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadec-9-enyl)amino)ethyl) 2-sulphonatosuccinate
- Disodium 4-(2-((2-hydroxyethyl)(1-oxooctadec-9-enyl)amino)ethyl) 2-sulphonatosuccinate
Uniqueness
Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced solubility, emulsifying capability, and biological activity. This makes it particularly valuable in applications requiring these characteristics.
Properties
CAS No. |
94213-61-3 |
|---|---|
Molecular Formula |
C26H47NNa2O9S |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
disodium;4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C26H49NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)27(18-20-28)19-21-36-26(32)23(22-25(30)31)37(33,34)35;;/h23,28H,2-22H2,1H3,(H,30,31)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
JIILLPMUDWEWBE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


